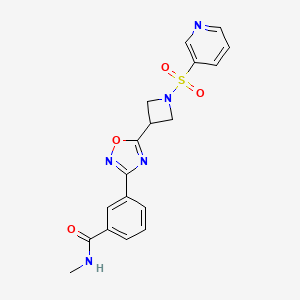

N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring, which is further connected to an azetidine ring substituted with a pyridin-3-ylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the azetidine ring: The azetidine ring can be constructed via cyclization reactions involving suitable amines and halogenated compounds.

Introduction of the pyridin-3-ylsulfonyl group: This step involves the sulfonylation of the azetidine ring using pyridine-3-sulfonyl chloride in the presence of a base.

Coupling with the benzamide core: The final step involves coupling the synthesized intermediate with N-methyl-3-aminobenzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic steps.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridin-3-ylsulfonyl group.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or KMnO₄ under acidic or basic conditions.

Reduction: Reagents such as LiAlH₄ or NaBH₄ in aprotic solvents.

Substitution: Halogenating agents like NBS or nucleophiles like amines and thiols under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or thiols.

Substitution: Introduction of various functional groups on the benzamide or pyridine rings.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide as an anticancer agent. In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against breast cancer and colorectal cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of multiple signaling pathways. It is believed to interact with specific molecular targets involved in cell survival and proliferation, leading to reduced tumor growth. Further investigations are ongoing to elucidate the precise molecular interactions and pathways affected by this compound.

Neuropharmacology

Potential Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Preliminary studies suggest that it could mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound resulted in a significant reduction in neuroinflammation and oxidative stress markers in a model of traumatic brain injury. These findings support its further investigation as a neuroprotective agent .

Antimicrobial Properties

Activity Against Bacterial Strains

this compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development as an antibiotic or adjuvant therapy in combination with existing antibiotics.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have identified key structural components that contribute to its biological activity:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Pyridine Ring | Enhances solubility and bioavailability | Improves interaction with biological targets |

| Azetidine Moiety | Increases selectivity towards specific receptors | Modulates pharmacokinetics |

| Oxadiazole Group | Contributes to overall stability | Potentially enhances binding affinity |

Mécanisme D'action

The mechanism of action of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-3-(5-(1-(pyridin-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

- N-methyl-3-(5-(1-(pyridin-4-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide exhibits unique properties due to the position of the pyridinyl group. This positional difference can significantly affect the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct candidate for specific applications.

Activité Biologique

N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological properties:

- Pyridine ring : Enhances solubility and biological activity.

- Azetidine moiety : Imparts structural rigidity and potential for interaction with biological targets.

- Oxadiazole ring : Known for its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism of action often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1 | 1.56 | Staphylococcus aureus |

| 2 | 4–8 | Mycobacterium tuberculosis |

| 3 | 0.78 | Bacillus subtilis |

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored through various studies. For instance, derivatives were tested against Mycobacterium tuberculosis with promising results indicating low MIC values . The inhibition of the enoyl reductase enzyme (InhA) was identified as a critical factor in disrupting fatty acid biosynthesis, leading to bacterial cell lysis.

Study 1: Antimycobacterial Efficacy

In a comparative study, several derivatives of N-methyl-benzamides were synthesized and tested for their antimycobacterial efficacy. The most active compound exhibited an IC50 value of 2.18 µM against Mycobacterium tuberculosis H37Ra. Further evaluation showed that these compounds were non-toxic to human cells (HEK-293), indicating a favorable safety profile for therapeutic development .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzamide and oxadiazole rings significantly influenced biological activity. Compounds with longer alkyl chains or additional nitrogen functionalities tended to show enhanced antimicrobial properties. This highlights the importance of molecular structure in designing effective therapeutic agents .

Propriétés

IUPAC Name |

N-methyl-3-[5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-19-17(24)13-5-2-4-12(8-13)16-21-18(27-22-16)14-10-23(11-14)28(25,26)15-6-3-7-20-9-15/h2-9,14H,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYTTYHCAPDBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.